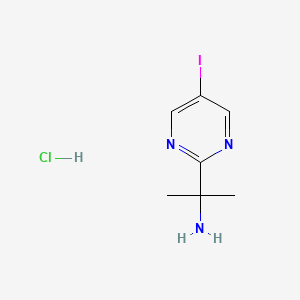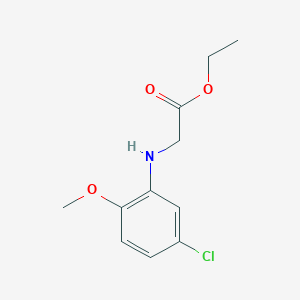
Ethyl (5-chloro-2-methoxyphenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an amino-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2-[(5-BROMO-2-METHOXYPHENYL)AMINO]ACETATE: Similar structure with a bromine atom instead of chlorine.
ETHYL 2-[(5-FLUORO-2-METHOXYPHENYL)AMINO]ACETATE: Contains a fluorine atom in place of chlorine.
ETHYL 2-[(5-IODO-2-METHOXYPHENYL)AMINO]ACETATE: Iodine substitution instead of chlorine.
Uniqueness
The uniqueness of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
ethyl 2-(5-chloro-2-methoxyanilino)acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-3-16-11(14)7-13-9-6-8(12)4-5-10(9)15-2/h4-6,13H,3,7H2,1-2H3 |
Clé InChI |
PGNLBKXTMCEBAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=C(C=CC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



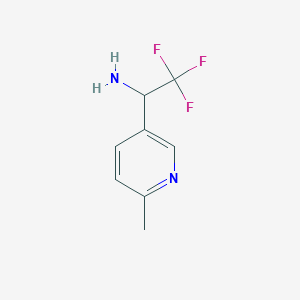
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
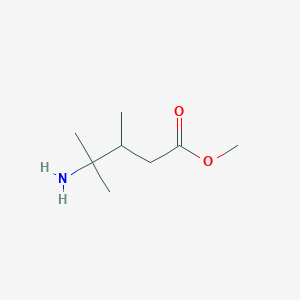
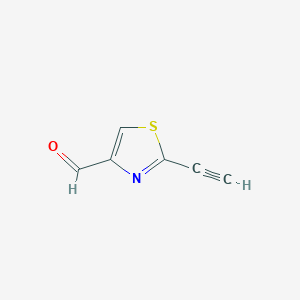
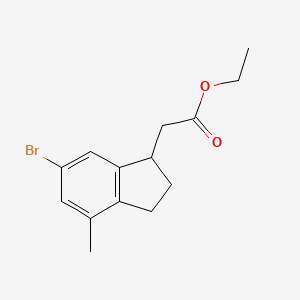
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
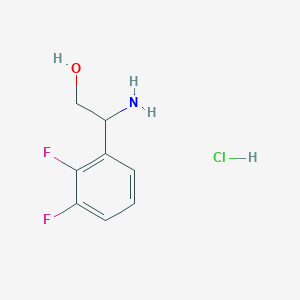

![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)


